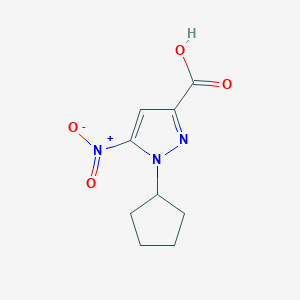
1-cyclopentyl-5-nitro-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopentyl-5-nitro-1H-pyrazole-3-carboxylic acid is a heterocyclic compound with the molecular formula C9H11N3O4 and a molecular weight of 225.20 g/mol . This compound is part of the pyrazole family, known for its diverse applications in various fields, including medicinal chemistry and material science .
Preparation Methods
The synthesis of 1-cyclopentyl-5-nitro-1H-pyrazole-3-carboxylic acid typically involves the reaction of cyclopentanone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to nitration using nitric acid to introduce the nitro group at the 5-position of the pyrazole ring . The final step involves the carboxylation of the pyrazole ring using carbon dioxide under basic conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity .
Chemical Reactions Analysis
1-Cyclopentyl-5-nitro-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution: The carboxylic acid group can be converted to esters or amides through reactions with alcohols or amines, respectively.
Cyclization: The compound can undergo intramolecular cyclization to form more complex heterocyclic structures.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, alcohols, amines, and carbon dioxide . Major products formed from these reactions include amino derivatives, esters, amides, and various heterocyclic compounds .
Scientific Research Applications
1-Cyclopentyl-5-nitro-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-cyclopentyl-5-nitro-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors . The nitro group and carboxylic acid moiety play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways . The compound’s ability to undergo tautomerism also influences its reactivity and biological activity .
Comparison with Similar Compounds
1-Cyclopentyl-5-nitro-1H-pyrazole-3-carboxylic acid can be compared with other pyrazole derivatives, such as:
1-Cyclopentyl-3-nitro-1H-pyrazole-5-carboxylic acid: Similar structure but different positioning of the nitro and carboxylic acid groups.
1-Methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid: Different alkyl substituents and nitro group positioning.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C9H11N3O4 |
|---|---|
Molecular Weight |
225.20 g/mol |
IUPAC Name |
1-cyclopentyl-5-nitropyrazole-3-carboxylic acid |
InChI |
InChI=1S/C9H11N3O4/c13-9(14)7-5-8(12(15)16)11(10-7)6-3-1-2-4-6/h5-6H,1-4H2,(H,13,14) |
InChI Key |
RRMKSQKIZORBQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


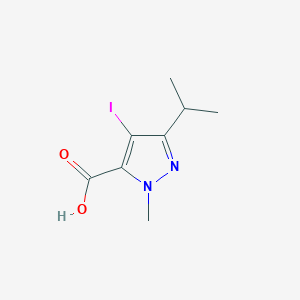
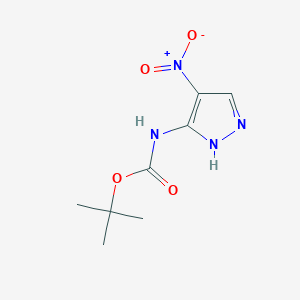
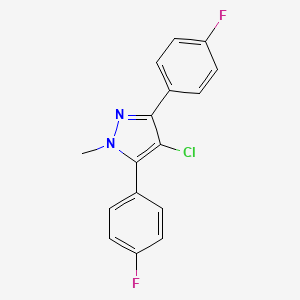
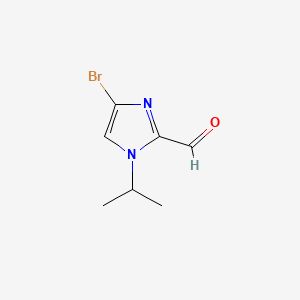
![4-chloro-3,5-bis(2-methoxyphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole](/img/structure/B10909993.png)
![1-[2-nitro-4-(trifluoromethyl)phenyl]-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole](/img/structure/B10909997.png)
![(5E)-5-(3-bromobenzylidene)-3-{[(2-methylphenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10910001.png)

![2-[(5-{[(4-methoxyphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B10910015.png)
![N'-[(3E)-5-bromo-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]pyridine-4-carbohydrazide](/img/structure/B10910019.png)
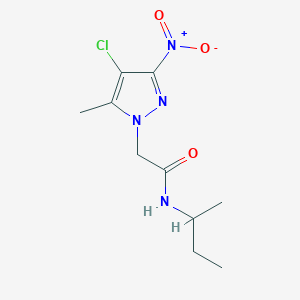
![2-[3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10910033.png)
![5-[(2,5-Dimethylphenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B10910045.png)
![ethyl [3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]acetate](/img/structure/B10910061.png)
